1-(4-fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine (CAS 956331-77-4) is a fully substituted 5-aminopyrazole bearing a 4-fluorophenyl group at N1, a 2-methyl-3-furyl substituent at C3, and a primary amine at C5. Its molecular formula is C₁₄H₁₂FN₃O with a molecular weight of 257.26 g·mol⁻¹.

Molecular Formula C14H12FN3O
Molecular Weight 257.26 g/mol
Cat. No. B13182752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine
Molecular FormulaC14H12FN3O
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3O/c1-9-12(6-7-19-9)13-8-14(16)18(17-13)11-4-2-10(15)3-5-11/h2-8H,16H2,1H3
InChIKeyIPOJIAOVQPVPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine: Physicochemical Identity and Scaffold Classification for Procurement Decisions


1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine (CAS 956331-77-4) is a fully substituted 5-aminopyrazole bearing a 4-fluorophenyl group at N1, a 2-methyl-3-furyl substituent at C3, and a primary amine at C5. Its molecular formula is C₁₄H₁₂FN₃O with a molecular weight of 257.26 g·mol⁻¹ [1]. The compound belongs to the broader class of 5-aminopyrazoles, which are recognized as privileged scaffolds in medicinal chemistry capable of engaging kinase ATP-binding pockets, COX enzymes, and diverse antimicrobial targets [2]. Unlike simpler pyrazole building blocks, this compound presents a fully elaborated architecture with orthogonal diversification handles, making it a direct-entry candidate for structure–activity relationship (SAR) exploration rather than requiring de novo core construction.

Why 1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine Cannot Be Replaced by In-Class Analogs: A Procurement-Risk Perspective


Within the 1-aryl-3-heteroaryl-5-aminopyrazole subclass, seemingly minor structural variations produce large shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity—parameters that govern membrane permeability, solubility, and off-target promiscuity [1]. The 2-methyl-3-furyl moiety at C3, the para-fluoro substitution pattern on the N1-phenyl ring, and the free 5-NH₂ group each contribute independently to the compound's physicochemical signature. Swapping the furan for a phenyl ring (as in CAS 618098-18-3) increases computed LogP by approximately 1.3 log units and reduces topological polar surface area (TPSA) by over 13 Ų, which can alter pharmacokinetic behavior and binding-site complementarity [2][3]. Likewise, relocating the fluorine from para to ortho position yields a constitutional isomer with identical molecular weight but potentially divergent target engagement due to altered conformational preferences. These differences are not cosmetic; they directly impact the compound's utility in biochemical assays, fragment-based screening, and SAR campaigns. Procurement of a close analog without verifying these parameters risks introducing uncontrolled variables into downstream experiments.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine Against Its Closest Analogs


Lipophilicity Modulation: 1.3-Unit LogP Reduction Versus the Phenyl Analog Improves Lead-Likeness

The target compound displays a computed partition coefficient (LogP) of 2.84 and a distribution coefficient at pH 7.4 (LogD₇.₄) of 2.84, as calculated by JChem via Chembase [1]. In contrast, the direct phenyl analog 1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-18-3), in which the 2-methyl-3-furyl group is replaced by a 2-methylphenyl group, exhibits a computed LogP of 4.15 based on data from Molbase [2]. This represents a calculated difference of ΔLogP = −1.31, placing the target compound substantially closer to the lead-like LogP ≤ 3 guideline. Lower lipophilicity is associated with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility—all factors that enhance the compound's developability profile in early-stage screening cascades.

Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Polar Surface Area: 13.1 Ų Higher TPSA Versus Phenyl Analog Improves Solubility and Reduces Off-Target Risk

The topological polar surface area (TPSA) of the target compound is 56.98 Ų, as reported by Chembase [1]. The phenyl analog (CAS 618098-18-3) has a computed PSA of 43.84 Ų according to Molbase [2]. The difference of ΔTPSA = +13.14 Ų is attributable to the furan ring oxygen, which contributes additional hydrogen-bond-acceptor character absent in the phenyl analog. TPSA values above 60 Ų are generally predictive of poor blood–brain barrier penetration, while values below 60 Ų (as seen here) coupled with adequate polarity are favorable for oral bioavailability. The target compound's intermediate TPSA strikes a balance: it is sufficiently polar to confer aqueous solubility advantages over the phenyl analog yet remains within the range compatible with membrane permeability. This differentiation is critical when selecting compounds for cellular target engagement assays or in vivo pharmacokinetic studies.

Polar surface area Solubility Off-target selectivity

5-Aminopyrazole Scaffold is a Validated Kinase Hinge-Binder: Class-Level Evidence for Target Engagement Potential

The 5-aminopyrazole core is a well-established ATP-competitive kinase hinge-binding motif. A comprehensive 2023 review catalogues numerous 5-aminopyrazole derivatives as potent inhibitors of p38α MAP kinase, with representative compounds achieving IC₅₀ values in the nanomolar range (e.g., RO3201195, a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative with an IC₅₀ of 700 nM against p38α) [1]. The primary amine at C5 engages the kinase hinge region via bidentate hydrogen bonds with catalytic residues, while the N1-aryl and C3-heteroaryl substituents occupy the hydrophobic back pocket and solvent-exposed regions, respectively. Critically, the presence of the 5-NH₂ group distinguishes this scaffold from N-substituted pyrazoles (e.g., pyrazole amides or N-alkyl variants) that lack this key hinge-binding pharmacophore [1]. The target compound incorporates all three essential pharmacophoric elements validated in the literature: (i) a free 5-NH₂, (ii) a 4-fluorophenyl N1-substituent for hydrophobic pocket occupancy, and (iii) a C3 heteroaryl group that can be varied for selectivity tuning.

Kinase inhibition p38 MAPK Hinge-binding motif

Multi-Supplier Availability with Consistent ≥95% Purity: Procurement Resilience Versus Single-Source Analogs

The target compound is commercially available from at least four independent suppliers with documented purity specifications of ≥95%: Enamine (via Sigma-Aldrich, product ENAH304693E6) , Santa Cruz Biotechnology (sc-332894, 1 g at $578; sc-332894A, 5 g at $1,714) [1], MolCore (MC26F874, NLT 97%) , and CymitQuimica (ref. 3D-GNB33177, min. 95%) . In comparison, the phenyl analog (CAS 618098-18-3) is listed primarily by Alfa Chemistry, Sigma-Aldrich (AldrichCPR grade), and a limited number of other vendors, with inconsistent purity reporting across sources. The 2-fluorophenyl isomer is known to ChemicalBook but with no purity specification or pricing data publicly accessible . Multi-supplier availability reduces single-vendor dependency risk and facilitates competitive pricing; the $578/g list price from Santa Cruz provides a transparent pricing benchmark that procurement teams can reference when evaluating quotes.

Supply chain Purity specification Multi-vendor sourcing

2-Methylfuran Substituent Confers Distinct Steric and Electronic Properties Absent in Unsubstituted Furan and Phenyl Analogs

The 2-methyl group on the 3-furyl substituent is a critical differentiator from both the des-methyl furan analog (1-(4-fluorophenyl)-3-(2-furyl)-1H-pyrazol-5-amine, MW 243.24) and the phenyl analog (MW 267.30). The methyl group increases the molecular weight by 14 Da relative to the des-methyl furan analog while remaining 10 Da lighter than the phenyl analog [1]. This substituent introduces a defined steric perturbation at the ortho position of the furan ring, which may influence the dihedral angle between the pyrazole core and the C3 heteroaryl group. Additionally, the electron-donating effect of the methyl group modulates the electron density of the furan ring, potentially altering π–π stacking interactions with aromatic residues in protein binding pockets. The target compound thus occupies a unique position in the continuum of C3-substituent space—more polar than the phenyl analog (by virtue of the furan oxygen) yet more sterically encumbered than the unsubstituted furan analog. This combination is not replicated by any single commercially available analog.

Heterocyclic SAR Furan electronics Steric modulation

Limited Public Biological Data: A Critical Caveat for Selection Decisions

A systematic search of PubMed, BindingDB, PubChem BioAssay, ChEMBL, and patent databases (completed 2026-05-01) did not identify any peer-reviewed publication or patent that reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, MIC, or % inhibition) for 1-(4-fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine specifically [1]. Neither the compound nor its CAS number (956331-77-4) is indexed in PubChem with associated bioassay results. This contrasts with certain 5-aminopyrazole derivatives (e.g., RO3201195, CAS 249937-52-8) that have extensive kinase profiling data and co-crystal structures deposited in the PDB [2]. The absence of direct biological annotation does not imply lack of activity; it reflects the compound's current status as a commercially available research tool that has not yet been the subject of dedicated biological evaluation studies. Users should factor this data gap into their procurement risk assessment: the compound's value proposition rests on its distinct physicochemical profile and scaffold class membership rather than on proven target engagement against a specific biological endpoint.

Data availability Risk assessment Biological annotation

Optimal Application Scenarios for 1-(4-Fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: A Pre-Elaborated 5-Aminopyrazole Scaffold for ATP-Competitive Inhibitor Design

The compound is optimally deployed as a starting scaffold in kinase inhibitor programs targeting p38 MAPK, Src-family kinases, or other kinases for which 5-aminopyrazoles have demonstrated hinge-binding activity [1]. Unlike simple 5-aminopyrazole cores requiring sequential functionalization at N1 and C3, the target compound arrives with both positions pre-substituted, enabling immediate SAR exploration at the C4 position (via electrophilic substitution or cross-coupling) or through derivatization of the primary amine. The 2-methyl-3-furyl group at C3 offers a distinct steric and electronic profile compared to the ubiquitous phenyl substituents found in most literature 5-aminopyrazoles [1], potentially accessing novel selectivity space. The computed LogP of 2.84 and TPSA of 56.98 Ų [2] place the compound within lead-like chemical space, making it suitable for progression from hit confirmation to lead optimization without requiring major physicochemical property remediation.

Fragment-Based and Structure-Guided Drug Design: A Heavier Fragment with Multiple Diversification Vectors

At MW 257.26, the compound straddles the boundary between fragment and lead-like chemical space. Its three diversification handles—the primary amine, the 4-fluorophenyl ring (available for further substitution), and the C4 position of the pyrazole—enable rapid analog generation for co-crystallography and structure-guided optimization [1]. The 2-methyl-3-furyl substituent provides an unusual heteroaryl recognition element that may form specific hydrogen bonds or dipole interactions with protein residues, as furan oxygen atoms are known to participate in C–H···O interactions and weak hydrogen bonds in protein–ligand complexes. The compound is particularly suited for so-called 'SAR by catalog' approaches, where pre-existing structural diversity around the core scaffold can be explored without de novo synthesis of every permutation [2].

Physicochemical Comparator Studies: Benchmarking Furan-Containing Heterocycles Against All-Carbon Analogs

The compound's well-defined physicochemical differences from its phenyl analog—ΔLogP = −1.31 and ΔTPSA = +13.14 Ų [1]—make it an ideal matched molecular pair for studies investigating the impact of heteroatom incorporation on ADME properties. Researchers can procure both the target compound and the phenyl analog (CAS 618098-18-3) to directly measure experimental logD, solubility, permeability, and metabolic stability, generating high-quality data on the furan–phenyl replacement in a controlled molecular context. Such paired datasets are valuable for training computational models, establishing corporate design guidelines, and justifying heterocycle choices in lead optimization programs [2].

Chemical Biology Probe Development: Leveraging the Free Amine for Bioconjugation and Affinity Tagging

The primary amine at C5 provides a chemically accessible handle for bioconjugation via amide bond formation, reductive amination, or sulfonamide coupling. This functionality enables the creation of affinity probes (biotinylated or fluorophore-tagged derivatives), PROTAC linker attachment points, or solid-support immobilization for target fishing experiments. The multi-supplier availability of the parent compound at documented purity ≥95% [1] ensures that downstream derivatization can proceed from a well-characterized starting material with traceable quality documentation, a critical consideration when generating probes intended for target identification or validation studies.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-3-(2-methyl-3-furyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.